2-(2-Butynyloxy)ethanol
Description
2-(2-Butynyloxy)ethanol (C₆H₁₀O₂, molecular weight 114.14 g/mol) is a glycol ether derivative characterized by a propargyl ether group (butynyloxy) attached to an ethanol moiety. The butynyl group contains a carbon-carbon triple bond (C≡C), distinguishing it from saturated analogs like butoxyethanol. This structural feature imparts unique reactivity, such as susceptibility to addition reactions, and influences physical properties like boiling point and solubility. While direct experimental data for this compound are scarce in the provided evidence, its properties can be inferred through comparison with structurally similar glycol ethers.
Properties
CAS No. |
38644-91-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-but-2-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h7H,4-6H2,1H3 |
InChI Key |
KHDHRQQCJWASRH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Butynyloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the ethylene oxide, resulting in the formation of 2-(2-Butynyloxy)ethanol.
Industrial Production Methods
In industrial settings, the production of 2-(2-Butynyloxy)ethanol often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium hydroxide or sodium hydroxide can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butynyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the butynyloxy group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), p-toluenesulfonyl chloride (TsCl)
Major Products Formed
Oxidation: Formation of 2-(2-Butynyloxy)acetaldehyde or 2-(2-Butynyloxy)acetic acid
Reduction: Formation of 2-(2-Butenyloxy)ethanol or 2-(2-Butyloxy)ethanol
Substitution: Formation of 2-(2-Butynyloxy)ethyl chloride or 2-(2-Butynyloxy)ethyl tosylate
Scientific Research Applications
2-(2-Butynyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Butynyloxy)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The butynyloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Key Observations:
Ethylene oxide chain length (e.g., diethylene glycol ethers in 2-(2-butoxyethoxy)ethanol) increases boiling points via enhanced van der Waals interactions .
Toxicity Trends: Glycol ethers with shorter alkyl chains (e.g., 2-methoxyethanol) exhibit higher systemic toxicity, affecting hematological and reproductive systems . Butynyl derivatives may pose unique hazards due to propargyl group reactivity, warranting precautions similar to 2-butoxyethanol (e.g., skin/eye protection) .
Applications: Saturated ethers like 2-butoxyethanol are widely used in industrial solvents, while propargyl ethers like 2-(2-Butynyloxy)ethanol are niche intermediates in polymer chemistry .
Research Findings and Data Gaps
- Synthesis: 2-(2-Butynyloxy)ethanol can be synthesized via nucleophilic substitution between 2-butyne derivatives and ethylene glycol, analogous to methods for 2-(2-butoxyethoxy)ethanol .
- Thermodynamic Properties: Experimental data (e.g., vapor pressure, solubility) are lacking but can be modeled using group contribution methods, leveraging data from analogs like 2-phenoxyethanol (density = 1.111 g/cm³ ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
